N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that features a benzodioxole moiety and an acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with an acenaphthylene derivative under specific reaction conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, where the benzodioxole derivative is reacted with an acenaphthylene derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to these targets, while the acenaphthylene core may contribute to the compound’s overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its combination of a benzodioxole moiety and an acenaphthylene core This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-11-13-4-9-18-19(10-13)25-12-24-18)17-8-7-15-6-5-14-2-1-3-16(17)20(14)15/h1-4,7-10H,5-6,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXDUJPCKHVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350118 |
Source
|
Record name | ST005941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-02-9 |
Source
|
Record name | ST005941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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